3-O-Benzyl 16alpha-Hydroxy Estrone
Description
Properties
IUPAC Name |
(8R,9S,13S,14S,16R)-16-hydroxy-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-23,26H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPOXPOBSXUHRG-ABMICEGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747116 | |
| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14982-20-8 | |
| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Estrone Triflate Intermediate and Suzuki-Miyaura Coupling
The synthesis begins with estrone (9 ) as the starting material. Protection of the phenolic hydroxyl group at position 3 is critical to prevent undesired side reactions. In one approach, estrone is treated with trifluoromethanesulfonic anhydride in the presence of pyridine to form estrone triflate (18 ), a reactive intermediate amenable to cross-coupling reactions. A Suzuki-Miyaura coupling between 18 and potassium (2-benzyloxyethyl)trifluoroborate introduces the 3-O-benzyl group. This step employs Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a catalytic system in dimethyl sulfoxide (DMSO) under carbon monoxide atmosphere. The resulting intermediate (19 ) undergoes subsequent reductions and functionalizations to install the 16α-hydroxy group.
Key Reaction Conditions
Jones Oxidation of 17-Hydroxy Precursors
An alternative route involves the oxidation of 17-hydroxyestr-5-en-3-O-benzyl ether precursors. For example, 16α-azidomethyl-3-O-benzyl estradiol (3 ) is treated with Jones reagent (CrO₃ in H₂SO₄) at 0°C to selectively oxidize the 17-hydroxy group to a ketone, yielding 3-O-benzyl 16α-hydroxy estrone (16AABE ). This method capitalizes on the steric hindrance of the β-face of the steroid to ensure α-face selectivity during oxidation.
Optimization Insights
Stereoselective Hydroxylation via Osmium Tetroxide
The introduction of the 16α-hydroxy group is achieved through dihydroxylation of a Δ¹⁵,¹⁶ double bond. Starting from 3-O-benzyl estrone, ozonolysis of the Δ¹⁵,¹⁶ bond generates a diketone intermediate, which is reduced with NaBH₄ to form the 16α,17α-diol. Subsequent selective protection of the 17α-hydroxy group (e.g., as a tert-butyldimethylsilyl ether) and oxidation of the 16α-hydroxy group with pyridinium chlorochromate (PCC) yields the 16-keto derivative. Final reduction with L-Selectride® restores the 16α-hydroxy configuration.
Critical Parameters
- Dihydroxylation Reagent : OsO₄ (2.5 mol%), N-methylmorpholine N-oxide (NMO)
- Reduction : NaBH₄ at −40°C for stereochemical control
- Overall Yield : 55–60% over four steps
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed C–O bond formation | 68–72% | Moderate | High |
| Jones Oxidation | 17-OH → 17-keto oxidation | 85–90% | High (α-face) | Moderate |
| Osmium-Mediated Hydroxylation | Δ¹⁵,¹⁶ dihydroxylation | 55–60% | High (16α) | Low |
Table 1. Comparison of synthetic routes for 3-O-benzyl 16α-hydroxy estrone. Data compiled from.
Mechanistic Insights and Challenges
Protecting Group Strategies
The 3-O-benzyl group is introduced early in the synthesis to block reactivity at the phenolic oxygen. Benzyl ethers are preferred over methyl ethers due to their stability under acidic and oxidative conditions. However, debenzylation requires harsh conditions (e.g., H₂/Pd), which may incompatibly affect other functional groups.
Stereochemical Control at C-16
Achieving 16α-configuration necessitates precise reaction design. The use of bulky reducing agents (e.g., L-Selectride®) ensures axial attack on the 16-keto group, favoring α-hydroxy formation. Conversely, catalytic hydrogenation of Δ¹⁶,¹⁷ alkenes often leads to β-face addition, requiring careful optimization.
Applications in Drug Development
3-O-Benzyl 16α-hydroxy estrone serves as a key intermediate for antimetastatic agents. For instance, 16AABE and 16BABE (derived from this compound) exhibit IC₅₀ values of 1.5–3.0 μM against MDA-MB-231 breast cancer cells. Its structural rigidity and ability to disrupt tubulin polymerization make it a promising scaffold for oncology-focused medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl 16alpha-Hydroxy Estrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16alpha-position can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol.
Substitution: Benzyl chloride in the presence of NaH or K2CO3.
Major Products Formed
Oxidation: 16-keto-3-O-Benzyl Estrone.
Reduction: 16alpha-Hydroxy-3-O-Benzyl Estrone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-Benzyl 16alpha-Hydroxy Estrone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in estrogen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of 3-O-Benzyl 16alpha-Hydroxy Estrone involves its interaction with estrogen receptors. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus and binds to estrogen response elements (ERE) on DNA, leading to the transcription of estrogen-responsive genes. This process regulates various physiological functions, including reproductive and metabolic processes .
Comparison with Similar Compounds
Key Research Findings
Tubulin Polymerization : 16AABE and 16BABE increased tubulin polymerization rates by ~30% compared to controls, suggesting a mechanism distinct from taxanes (which stabilize pre-formed microtubules) .
Hormone-Independent Activity : Despite structural similarity to 17β-estradiol, 16AABE and 16BABE retain efficacy in hormone-resistant cancer models, likely due to their tubulin-targeting effects .
Biological Activity
3-O-Benzyl 16alpha-Hydroxy Estrone is a synthetic derivative of estrone, a natural estrogen. This compound has garnered attention due to its significant biological activity, particularly its estrogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and potential therapeutic applications.
- Molecular Formula : C18H22O3
- Molecular Weight : 286.37 g/mol
- IUPAC Name : 3-benzyl-16α-hydroxyestrone
This compound exhibits its biological effects primarily through interaction with estrogen receptors (ERs). It binds to both ERα and ERβ, leading to transcriptional activation of estrogen-responsive genes. This compound's structure allows it to mimic the natural hormone estradiol, facilitating its estrogenic activity.
Estrogen Receptor Binding Affinity
Research indicates that this compound retains significant estrogenic activity, comparable to its parent compound estrone. In vitro studies have demonstrated that it can activate estrogen-responsive elements (EREs) in various cell lines, suggesting its potential role as a selective estrogen receptor modulator (SERM) .
Biological Activity and Effects
The biological activity of this compound includes:
- Estrogenic Activity : Demonstrated through cell proliferation assays in breast cancer cell lines, where it promotes growth similarly to estradiol.
- Anticancer Potential : Some studies suggest that this compound may have therapeutic potential in hormone-dependent cancers by modulating ER signaling pathways.
- Bone Health : Like other estrogens, it may play a role in maintaining bone density and preventing osteoporosis.
Comparative Studies
A comparative analysis of various compounds with similar structures reveals the unique properties of this compound:
| Compound | Estrogenic Activity | Mechanism of Action | Notes |
|---|---|---|---|
| Estrone | High | ERα and ERβ agonist | Natural hormone |
| This compound | Moderate to High | ERα and ERβ agonist | Synthetic derivative with enhanced stability |
| Other SERMs (e.g., Raloxifene) | Varies | Mixed agonist/antagonist | Used primarily for osteoporosis |
Case Studies
- Cell Proliferation Assay : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent increase in cell proliferation, indicating its potent estrogenic effects .
- Animal Model Studies : Research using ovariectomized rat models demonstrated that administration of this compound improved bone mineral density compared to controls, supporting its potential use in osteoporosis treatment .
- In Vivo Efficacy : A study evaluated the effects of this compound on uterine weight gain in rodent models, which is a classic indicator of estrogenic activity. Results showed significant increases, reinforcing its classification as an estrogenic agent .
Q & A
Q. What are the common synthetic routes for 3-O-Benzyl 16alpha-Hydroxy Estrone, and what analytical techniques are essential for verifying its purity and structure?
The synthesis of this compound typically involves multi-step reactions starting from estrone derivatives. Key steps include benzylation at the 3-O position and hydroxylation at the 16alpha position. Reaction conditions such as temperature, solvent selection (e.g., anhydrous tetrahydrofuran), and catalysts (e.g., tert-butoxycarbonyl protecting groups) must be tightly controlled to avoid side reactions . Analytical validation requires thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for assessing purity and quantifying byproducts .
Q. What role does 16alpha-hydroxylation of estrone derivatives play in estrogen metabolism, and how is it implicated in oncogenic processes?
16alpha-Hydroxy estrone is a metabolite linked to increased estrogenic activity and potential oncogenicity. It can form covalent adducts with macromolecules, altering cellular signaling pathways and promoting DNA damage. Studies suggest that elevated 16alpha-hydroxy estrone levels correlate with higher breast cancer risk in postmenopausal women, particularly in hormone receptor-positive malignancies . Metabolic profiling using LC-MS/MS is recommended to quantify 16alpha-hydroxy estrone and its ratio to 2-hydroxy estrone, a protective metabolite, in biological samples .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to enhance yield and stereochemical control?
Optimization strategies include:
- Protecting Group Selection : Use of tert-butoxycarbonyl (Boc) groups at the 16-O position to prevent undesired side reactions during benzylation .
- Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction homogeneity.
- Catalytic Conditions : Palladium-based catalysts under inert atmospheres enhance regioselectivity for the 3-O position.
Post-synthetic purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high stereochemical fidelity. Yield improvements (>80%) are achievable by iterative optimization of reaction times and stoichiometric ratios .
Q. What methodological approaches are recommended for analyzing the antiproliferative effects of this compound analogs in hormone-independent breast cancer models?
Key experimental designs include:
- Cell Viability Assays : MTT or SRB assays to quantify IC50 values in MDA-MB-231 (triple-negative) and MCF-7 (hormone-sensitive) cell lines .
- Mechanistic Studies : Flow cytometry to assess apoptosis (via Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase disruption) .
- Metastasis Models : Boyden chamber assays for migration inhibition and wound healing assays to evaluate invasive potential .
- Estrogenic Activity : Luciferase reporter gene assays using estrogen-responsive elements (EREs) to differentiate antiproliferative effects from hormonal activity .
Q. How should researchers address discrepancies in experimental data regarding the estrogenic activity versus antiproliferative effects of this compound derivatives?
Contradictions arise when derivatives exhibit both estrogen receptor (ER) activation and cytotoxicity. Methodological solutions include:
- Dose-Response Analysis : Establish non-linear dose-effects to identify thresholds where antiproliferative activity dominates over ER signaling .
- Receptor Knockdown Models : CRISPR/Cas9-mediated ERα knockout in cancer cells to isolate ER-independent mechanisms .
- Pathway Profiling : RNA sequencing to map transcriptional changes, distinguishing pro-apoptotic pathways (e.g., caspase-3 activation) from estrogen-driven proliferation .
- Metabolite Interference Testing : Co-treatment with CYP450 inhibitors to block 16alpha-hydroxylation and assess metabolite-specific effects .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for handling small sample sizes and low variance components in estrone metabolite studies?
For underpowered datasets (e.g., n < 10), employ:
- Multilevel Regression : Hierarchical models to account for nested variables (e.g., inter-patient variability) .
- Log-Transformation : Natural log normalization of estrone levels to stabilize variance and improve linear model fits .
- Bayesian Inference : Markov Chain Monte Carlo (MCMC) methods for parameter estimation in low-signal scenarios .
Validation via bootstrapping or permutation tests enhances reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
